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Compound of Interest

Compound Name: Brexpiprazole

Cat. No.: B1667787 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic (PK) profile of

brexpiprazole, a serotonin-dopamine activity modulator, across multiple species, including

rats, dogs, monkeys, and humans. The information presented is supported by experimental

data from preclinical and clinical studies, offering valuable insights for drug development and

translational research.

Summary of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of brexpiprazole
following oral administration in various species. These values highlight the cross-species

differences and similarities in the absorption, distribution, metabolism, and excretion of the

drug.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1667787?utm_src=pdf-interest
https://www.benchchem.com/product/b1667787?utm_src=pdf-body
https://www.benchchem.com/product/b1667787?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (hr)
AUC
(ng·hr/mL
)

T½ (hr)
Referenc
e

Rat 1 10.2 (5.0)
4.1 (1.3-

8.0)
160 (67) N/A [1]

30 N/A N/A N/A N/A

Dog
~0.4 (4mg

total)
N/A N/A N/A N/A [2][3]

Monkey 0.1 - 3 N/A 3 - 7 N/A N/A

Human 1 29.3 (15.1)
5.0 (2.0-

7.9)
537 (264) 91

4 165 (102)
4.0 (1.8-

4.3)

3238

(2184)
91

6 206 (123)
4.2 (2.0-

8.0)

3738

(2474)
91

Values are presented as mean (standard deviation) or median (range) where available. N/A

indicates data not available in the cited sources.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic

studies. Below are summaries of the experimental protocols used in the cited cross-species

validation studies of brexpiprazole.

Pharmacokinetic Study in Beagle Dogs
A study was conducted to determine the pharmacokinetic profile of brexpiprazole in beagle

dogs.

Subjects: Six adult beagle dogs (male and female) weighing approximately 10.0 ± 2 kg.

Dosing: A single oral dose of a 4 mg brexpiprazole tablet was administered to each dog.
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Blood Sample Collection: Approximately 2 mL of blood was collected via the cephalic vein

into tubes containing potassium EDTA at pre-dose (0 hour) and at 1, 1.5, 2, 2.5, 3, 3.5, 4,

4.5, 5, 5.5, 6, 7, 8, 9, 10, 12, and 24 hours post-dose. Plasma was separated by

centrifugation at 5,000 rpm for 10 minutes and stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of brexpiprazole were determined using a validated

ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)

method. The sample preparation involved a liquid-liquid extraction procedure. The lower limit

of quantification (LLOQ) was 1 ng/mL.

Pharmacokinetic Study in Japanese Patients with
Schizophrenia
This study evaluated the pharmacokinetics of brexpiprazole in Japanese patients with

schizophrenia.

Subjects: Japanese patients diagnosed with schizophrenia.

Dosing: Multiple oral doses of 1, 4, and 6 mg of brexpiprazole were administered once daily

for 14 days.

Blood Sample Collection: Blood samples were collected to determine the plasma

concentrations of brexpiprazole and its major metabolite, DM-3411.

Bioanalysis: Plasma concentrations were quantified using a validated analytical method.

Visualizations
The following diagrams illustrate the experimental workflow for a typical pharmacokinetic study

and the signaling pathway of brexpiprazole.
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Experimental workflow for a cross-species pharmacokinetic study.
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Signaling pathway of brexpiprazole.
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Discussion
The pharmacokinetic profile of brexpiprazole demonstrates dose-proportional increases in

Cmax and AUC in both preclinical species and humans. The time to reach maximum plasma

concentration (Tmax) is broadly similar across species, typically occurring within a few hours of

oral administration. A notable species difference is the terminal elimination half-life, which is

significantly longer in humans (approximately 91 hours) compared to preclinical species where

data is available. This longer half-life in humans contributes to the once-daily dosing regimen.

Brexpiprazole is highly protein-bound (greater than 99%) in plasma across all species studied.

The metabolism of brexpiprazole is primarily mediated by the cytochrome P450 enzymes

CYP3A4 and CYP2D6, leading to the formation of its main metabolite, DM-3411.

In summary, while there are expected species-specific differences in the rate of elimination, the

overall pharmacokinetic properties of brexpiprazole are qualitatively similar across rats,

monkeys, and humans, supporting the use of these preclinical species in the nonclinical safety

and efficacy evaluation of this drug. The data from dog studies further contributes to a

comprehensive understanding of its cross-species pharmacokinetic profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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